Butanilicaine

Description

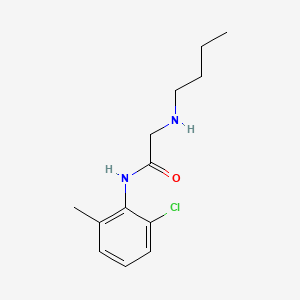

Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYQKFLLGRBICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2081-65-4 (phosphate[1:1]), 6027-28-7 (mono-hydrochloride) | |

| Record name | Butanilicaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90191279 | |

| Record name | Butanilicaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-21-5 | |

| Record name | Butanilicaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanilicaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanilicaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanilicaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANILICAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X3WV51F4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Butanilicaine (CAS 3785-21-5).

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanilicaine (CAS 3785-21-5) is a local anesthetic of the amide class, recognized for its role in regional anesthesia. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and toxicological profile. The information is curated to support research, scientific, and drug development endeavors. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Chemical Structure and Physicochemical Properties

Butanilicaine, systematically named 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is characterized by an aromatic ring, an amide linkage, and a tertiary amine.[1][2] This structure is fundamental to its anesthetic activity.

Table 1: Chemical Identifiers of Butanilicaine

| Identifier | Value |

| CAS Number | 3785-21-5 |

| IUPAC Name | 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide |

| Molecular Formula | C₁₃H₁₉ClN₂O |

| Molecular Weight | 254.76 g/mol [3] |

| Canonical SMILES | CCCCNCC(=O)NC1=C(C=CC=C1Cl)C |

| InChI Key | VWYQKFLLGRBICZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Butanilicaine

| Property | Value | Reference |

| Melting Point | 45-46 °C | [4] |

| Boiling Point | 389.3 °C at 760 mmHg | [4] |

| Density | 1.129 g/cm³ | [4] |

| Appearance | White crystalline powder | [4] |

Mechanism of Action

Primary Mechanism: Sodium Channel Blockade

The principal mechanism of action of Butanilicaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[5][6] This action inhibits the propagation of nerve impulses, leading to a reversible loss of sensation.[5][6] The unionized form of the anesthetic crosses the cell membrane and, once inside the neuron, the ionized form binds to the intracellular portion of the sodium channel.[6] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for depolarization and action potential generation.[6]

Potential Effects on Other Ion Channels

Local anesthetics can also interact with other ion channels, which may contribute to both their therapeutic and toxic effects. While specific data for Butanilicaine is limited, studies on similar amide local anesthetics like bupivacaine show inhibition of potassium and calcium channels at higher concentrations.

-

Potassium Channels: Bupivacaine has been shown to inhibit various potassium channels, which could affect neuronal repolarization and potentially contribute to cardiotoxicity.[7]

-

Calcium Channels: Inhibition of calcium channels by local anesthetics can occur, although typically at higher concentrations than those required for sodium channel blockade. Bupivacaine has been demonstrated to inhibit L-type calcium channels.

Table 3: Comparative IC₅₀ Values of Amide Local Anesthetics on Ion Channels

| Local Anesthetic | Ion Channel | IC₅₀ | Reference |

| Bupivacaine | Na⁺ Channels (tonic block) | 178 ± 8 µM | [8] |

| Bupivacaine | SK2 K⁺ Channels | 16.5 µM | [4] |

| Bupivacaine | ET-1 induced Ca²⁺ increase | 3.79 ± 1.63 mM | [9] |

| Lidocaine | Na⁺ Channels (resting) | 226 µM | [10] |

| Lidocaine | SK2 K⁺ Channels | 77.8 µM | [4] |

Note: Specific IC₅₀ values for Butanilicaine are not available in the reviewed literature.

Synthesis of Butanilicaine

The synthesis of Butanilicaine is a two-step process.[1] The first step involves the formation of an amide intermediate, followed by an alkylation reaction.

Experimental Protocol

Step 1: Amide Formation 2-chloro-6-methylaniline is reacted with chloroacetyl chloride to form the N-(2-chloro-6-methylphenyl)-2-chloroacetamide intermediate. This reaction is typically carried out in an inert solvent.

Step 2: Alkylation The intermediate is then used to alkylate n-butylamine. This nucleophilic substitution reaction yields the final product, Butanilicaine. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid formed.

Pharmacokinetics

Detailed pharmacokinetic parameters for Butanilicaine, such as clearance, volume of distribution, and half-life, are not well-documented in publicly available literature. As an amide-type local anesthetic, it is expected to be metabolized primarily in the liver by cytochrome P450 enzymes, similar to lidocaine and bupivacaine.[11] The metabolites are then excreted by the kidneys.[12] The extent of plasma protein binding is a crucial factor influencing the distribution and availability of the free drug. For many local anesthetics, binding is primarily to alpha-1-acid glycoprotein.[13]

Toxicology

Specific LD₅₀ values for Butanilicaine have been reported for its phosphate salt.

Table 4: Acute Toxicity of Butanilicaine Phosphate

| Species | Route of Administration | LD₅₀ | Reference |

| Mouse | Intravenous (i.v.) | 30 mg/kg | [14] |

| Mouse | Intraperitoneal (i.p.) | 363 mg/kg | [14] |

| Mouse | Subcutaneous (s.c.) | 11.4 mg/20g (570 mg/kg) | [14] |

| Rat | Intraperitoneal (i.p.) | 259 mg/kg | [14] |

Systemic toxicity of local anesthetics typically manifests as central nervous system (CNS) and cardiovascular effects.[15] CNS toxicity can range from lightheadedness and tinnitus to seizures and coma. Cardiovascular toxicity can include hypotension, arrhythmias, and cardiac arrest.[15]

Anti-inflammatory Properties

Beyond their anesthetic effects, local anesthetics, including likely Butanilicaine, possess anti-inflammatory properties.[2][16] These effects are thought to be mediated through mechanisms independent of sodium channel blockade. Local anesthetics can modulate the function of various immune cells, including neutrophils and macrophages, and interfere with inflammatory signaling pathways.[3][16] They have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and interleukins.[16]

Conclusion

Butanilicaine is a well-characterized amide local anesthetic with a clear synthetic pathway. Its primary mechanism of action is through the blockade of voltage-gated sodium channels. While its toxicological profile for the phosphate salt is established, a significant gap exists in the publicly available literature regarding its specific physicochemical properties (pKa, logP), detailed pharmacokinetic parameters, and quantitative data on its interaction with various ion channels. Further research is warranted to fully elucidate these aspects, which would be invaluable for its potential optimization and broader clinical application. The anti-inflammatory properties of local anesthetics also present an interesting avenue for future investigation of Butanilicaine's therapeutic potential beyond local anesthesia.

References

- 1. Butanilicaine - Wikipedia [en.wikipedia.org]

- 2. Butanilicaine [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of terbutaline in man and dog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bupivacaine inhibits endothelin-1-evoked increases in intracellular calcium in model sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Local anesthetic inhibition of a bacterial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic and pharmacokinetic aspects of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Lidocaine plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Butanilicaine [drugfuture.com]

- 15. scbt.com [scbt.com]

- 16. Butanilicaine | C13H19ClN2O | CID 22379 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetics and Hepatic Fate of Butanilicaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanilicaine is a local anesthetic belonging to the amide class of compounds. While its clinical use is established, publicly available, in-depth data on its pharmacokinetics and hepatic metabolism remains limited. This technical guide synthesizes the known principles of amide local anesthetic metabolism to project the likely pharmacokinetic profile and metabolic pathways of Butanilicaine. It further provides a comparative analysis of pharmacokinetic parameters of structurally similar, widely used amide local anesthetics such as lidocaine, bupivacaine, and ropivacaine to offer a predictive context. Detailed experimental protocols for investigating the hepatic metabolism of such compounds are also presented to facilitate future research in this area.

Introduction

Butanilicaine, chemically designated as 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is an amide-type local anesthetic.[1][2] Like other members of this class, its mechanism of action involves the reversible blockade of sodium channels in nerve fibers, which inhibits the propagation of action potentials and results in a temporary loss of sensation.[3] The disposition of amide local anesthetics within the body is primarily governed by their pharmacokinetic properties, with hepatic metabolism being the principal route of elimination.[4][5][6] A thorough understanding of these processes is critical for optimizing dosing regimens, minimizing the risk of systemic toxicity, and predicting potential drug-drug interactions.

Despite its use, specific pharmacokinetic and metabolic data for Butanilicaine are not extensively documented in publicly accessible scientific literature. Therefore, this guide extrapolates from the well-established metabolic pathways of other clinically significant amide local anesthetics to provide a comprehensive overview of the anticipated pharmacokinetics and hepatic metabolism of Butanilicaine.

Pharmacokinetics of Amide Local Anesthetics: A Comparative Overview

The pharmacokinetic profiles of amide local anesthetics can vary significantly, influencing their onset, duration of action, and potential for systemic toxicity. Key parameters include elimination half-life (t½), plasma clearance (Cl), and volume of distribution (Vd). As specific data for Butanilicaine is unavailable, the following table summarizes these parameters for other commonly used amide local anesthetics to provide a comparative framework.

| Drug | Elimination Half-life (t½) (hours) | Plasma Clearance (Cl) (L/min) | Volume of Distribution (Vd) (L) | Protein Binding (%) | Reference(s) |

| Lidocaine | 1.5 - 2.0 | 0.95 | 91 | 60 - 80 | [7] |

| Bupivacaine | 2.7 - 3.5 | 0.47 | 73 | 84 - 95 | [7] |

| Ropivacaine | 1.9 - 4.2 | 0.58 | 41 - 59 | 94 | [7] |

| Mepivacaine | 1.9 - 3.2 | 0.78 | 84 | 60 - 78 | [7] |

Hepatic Metabolism of Amide Local Anesthetics

Amide local anesthetics are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[4][8] This biotransformation is crucial for converting the lipophilic drug molecules into more water-soluble metabolites that can be readily excreted by the kidneys.[9][10]

General Metabolic Pathways

The metabolism of amide local anesthetics typically involves two main types of reactions:

-

N-dealkylation: This is often the initial and major metabolic pathway for many amide local anesthetics. It involves the removal of an alkyl group from the tertiary amine. For instance, the N-de-ethylation of lidocaine to monoethylglycinexylidide (MEGX) is a well-characterized reaction primarily mediated by CYP3A4 and CYP1A2.[11]

-

Hydroxylation: Aromatic hydroxylation of the phenyl ring is another common metabolic route. For example, ropivacaine undergoes hydroxylation to 3'-hydroxyropivacaine, a reaction catalyzed by CYP1A2.[12][13]

Following these initial Phase I reactions, the resulting metabolites may undergo further biotransformation or conjugation (Phase II reactions) before excretion.

Putative Hepatic Metabolism of Butanilicaine

Based on its chemical structure, which is analogous to other amide local anesthetics, the hepatic metabolism of Butanilicaine is expected to follow similar pathways. A proposed, hypothetical metabolic scheme is presented below. It is important to note that this pathway is predictive and requires experimental validation.

The primary metabolic routes for Butanilicaine are likely to be:

-

N-debutylation of the butylamino group to form N-debutylated butanilicaine.

-

Hydroxylation of the aromatic ring (the 2-chloro-6-methylphenyl moiety).

The cytochrome P450 isoforms likely involved in these transformations, by analogy with other amide anesthetics, would be members of the CYP1A and CYP3A families.[11][12][13]

Experimental Protocols for Studying Hepatic Metabolism

To elucidate the specific metabolic pathways and pharmacokinetic parameters of Butanilicaine, a series of in vitro and in vivo experiments are necessary. The following sections detail standard methodologies.

In Vitro Metabolism using Human Liver Microsomes

This is a common preliminary method to identify metabolic pathways and the CYP enzymes involved.

Objective: To identify the metabolites of Butanilicaine and determine the kinetic parameters of its metabolism by human liver microsomal enzymes.

Materials:

-

Butanilicaine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) or methanol (for reaction termination)

-

Internal standard (for analytical quantification)

-

Recombinant human CYP isoforms (for reaction phenotyping)

-

Selective CYP inhibitors (for reaction phenotyping)

Procedure:

-

Incubation:

-

Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, HLMs (typically 0.1-0.5 mg/mL protein), and varying concentrations of Butanilicaine.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

-

Sample Preparation:

-

Add an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Metabolite Identification and Quantification:

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify potential metabolites by comparing the mass spectra of samples with and without the NADPH regenerating system and by analyzing the fragmentation patterns.

-

Quantify the depletion of the parent drug and the formation of metabolites over time.

-

-

Reaction Phenotyping:

-

Incubate Butanilicaine with a panel of recombinant human CYP isoforms to identify which enzymes are capable of its metabolism.

-

Alternatively, conduct inhibition studies using selective chemical inhibitors for major CYP enzymes in HLMs to determine their relative contributions.

-

Metabolite Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To structurally characterize the metabolites of Butanilicaine formed in in vitro or in vivo studies.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer, typically a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Procedure:

-

Chromatographic Separation:

-

Develop a chromatographic method to separate the parent drug from its potential metabolites. A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.

-

-

Mass Spectrometric Analysis:

-

Acquire full-scan mass spectra in positive ion mode to detect the protonated molecules [M+H]⁺ of the parent drug and its metabolites.

-

Perform tandem mass spectrometry (MS/MS) on the detected parent and metabolite ions to obtain fragmentation patterns. .

-

Propose metabolite structures based on the mass shifts from the parent drug and the interpretation of the MS/MS fragmentation patterns.

-

Visualizations

Logical Workflow for In Vitro Hepatic Metabolism Study

Caption: Workflow for an in vitro hepatic metabolism study of Butanilicaine.

Putative Signaling Pathway for Butanilicaine Hepatic Metabolism

Caption: A putative metabolic pathway for Butanilicaine in the liver.

Conclusion

References

- 1. A review of the metabolism of amide local anaesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Pharmacology of local anesthetics: mechanism of action and pharmacokinetics (Chapter 45) - Essential Clinical Anesthesia Review [cambridge.org]

- 5. Pharmacokinetics of lidocaine, bupivacaine, and levobupivacaine in plasma and brain in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Butanilicaine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanilicaine, a local anesthetic of the amide class, serves as a critical scaffold for the development of new analgesics. Understanding the intricate relationship between its chemical structure and biological activity is paramount for designing next-generation local anesthetics with improved potency, duration of action, and safety profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Butanilicaine and its analogues, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying principles and pathways.

Core Structure of Butanilicaine Analogues

The archetypal structure of Butanilicaine and its analogues consists of three key moieties:

-

Aromatic Ring: This lipophilic portion is crucial for the molecule's ability to penetrate the nerve membrane. Substitutions on this ring significantly influence the anesthetic's potency and duration of action.

-

Intermediate Amide Linkage: This chain connects the aromatic ring to the amino group. The nature of this linkage determines the metabolic stability and classification of the anesthetic (amide-type).

-

Tertiary Amine Group: This hydrophilic portion is essential for the molecule's water solubility and its interaction with the sodium channel receptor in its protonated form. The nature of the alkyl substituents on the amine influences the anesthetic's potency and duration.

Structure-Activity Relationship (SAR) Studies

The potency, onset, and duration of action of Butanilicaine analogues are intricately linked to their physicochemical properties, which are in turn dictated by their molecular structure. Key SAR observations are summarized below.

The Aromatic Ring

Modifications to the 2-chloro-6-methylphenyl ring of Butanilicaine have a profound impact on anesthetic activity. The presence of ortho-substituents, such as the methyl group in Butanilicaine, is a common feature in potent amide-type local anesthetics like lidocaine. This substitution pattern is thought to protect the amide linkage from hydrolysis by plasma esterases, thereby prolonging the duration of action.

Introduction of electron-withdrawing groups, such as fluorine, to the aromatic ring can influence the pKa of the molecule and its lipophilicity, thereby affecting its onset and potency.

The N-Alkyl Substituents

The nature of the N-alkyl substituents on the tertiary amine plays a significant role in determining the anesthetic profile. Increasing the length of the alkyl chain generally leads to an increase in lipid solubility, which can enhance potency and duration of action. However, there is an optimal chain length beyond which activity may decrease due to reduced water solubility or steric hindrance at the receptor site. For instance, in a series of pyrrolidone-based local anesthetics, increasing the N-alkyl chain from methyl to n-hexyl significantly prolonged the duration of surface anesthesia.[1]

Quantitative Data on Butanilicaine Analogues

The following table summarizes the quantitative data from a study on fluoro-substituted lidocaine analogues, which are structurally closely related to Butanilicaine analogues. This data provides valuable insights into the SAR of this class of compounds.

| Compound | R1 | R2 | pKa | Onset of Action (min) | Duration of Action (min) |

| Lidocaine | H | H | 7.9 | 2.5 ± 0.5 | 35.2 ± 2.1 |

| Analogue 1 | F | H | 7.6 | 1.8 ± 0.4 | 45.6 ± 2.5 |

| Analogue 2 | H | F | 7.7 | 2.1 ± 0.3 | 40.1 ± 2.3 |

| Analogue 3 | F | F | 7.5 | 1.5 ± 0.3 | 55.3 ± 3.0 |

Data adapted from a study on fluoro-substituted lidocaine analogs, which serve as a relevant model for Butanilicaine analogues.[2]

Experimental Protocols

Synthesis of Butanilicaine Analogues

A general synthetic route for N-substituted 2-(alkylamino)-N-(2-chloro-6-methylphenyl)acetamides is outlined below. This procedure can be adapted to synthesize a variety of Butanilicaine analogues by using different starting amines.

Step 1: Synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)acetamide

2-chloro-6-methylaniline is reacted with chloroacetyl chloride in an inert solvent such as dichloromethane or toluene, in the presence of a base like triethylamine or pyridine to neutralize the HCl formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with water and a dilute acid to remove unreacted starting materials and the base. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude 2-chloro-N-(2-chloro-6-methylphenyl)acetamide, which can be purified by recrystallization.

Step 2: Synthesis of the final Butanilicaine analogue

The 2-chloro-N-(2-chloro-6-methylphenyl)acetamide is then reacted with the desired primary or secondary amine (e.g., n-butylamine for Butanilicaine) in a suitable solvent such as acetonitrile or ethanol. A base, such as potassium carbonate, is added to scavenge the HCl produced. The reaction is typically heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by column chromatography or recrystallization, to yield the final Butanilicaine analogue.

In Vivo Evaluation of Local Anesthetic Activity: Rat Sciatic Nerve Block Model

This protocol describes a common method for assessing the efficacy of local anesthetics in vivo.

Animals: Adult male Sprague-Dawley rats (250-300 g) are used.

Procedure:

-

The rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

The hair on the lateral aspect of the thigh is shaved, and the area is sterilized.

-

A small incision is made to expose the sciatic nerve.

-

The test compound (e.g., 0.2 mL of a 1% solution of the Butanilicaine analogue) is injected in close proximity to the nerve. A control group receives a saline injection.

-

The motor block is assessed by testing the postural extensor thrust of the injected limb at regular intervals.

-

The sensory block is evaluated by applying a thermal stimulus (e.g., radiant heat) to the plantar surface of the hind paw and measuring the withdrawal latency.

-

The onset of anesthesia is defined as the time taken to lose the withdrawal reflex, and the duration of anesthesia is the time until the reflex returns to baseline.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Cell Line: A suitable fibroblast cell line (e.g., NIH 3T3) is used.

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the Butanilicaine analogue. A control group receives only the vehicle.

-

The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a specialized detergent) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizing Key Pathways and Concepts

Signaling Pathway of Local Anesthetic Action

Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the membrane and the propagation of action potentials.

Caption: Mechanism of action of local anesthetics.

General Workflow for SAR Studies of Butanilicaine Analogues

The process of conducting SAR studies involves a cyclical process of design, synthesis, and biological evaluation.

Caption: Iterative workflow for SAR studies.

Logical Relationships in SAR

The relationship between chemical modifications and their biological effects can be visualized to guide further drug design.

Caption: Chemical modifications and their effects.

Conclusion

The structure-activity relationship of Butanilicaine and its analogues is a complex interplay of lipophilicity, electronic effects, and steric factors. By systematically modifying the aromatic ring, the intermediate amide linkage, and the N-alkyl substituents, researchers can fine-tune the anesthetic profile of these compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the rational design and development of novel local anesthetics with enhanced efficacy and safety. The continuous exploration of the SAR of Butanilicaine analogues holds significant promise for the future of pain management.

References

The Nexus of Lipophilicity and Anesthetic Potency: A Technical Guide to Butanilicaine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between lipophilicity and the anesthetic potency of butanilicaine, an amide-type local anesthetic. By examining its physicochemical properties and mechanism of action, this document provides a comprehensive overview for professionals in drug development and research.

Introduction to Butanilicaine

Butanilicaine is a local anesthetic belonging to the amino amide class.[1] Its chemical structure, 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, dictates its physicochemical properties and, consequently, its pharmacological activity.[1] Like other local anesthetics, butanilicaine's primary mechanism of action is the blockade of voltage-gated sodium channels in nerve membranes, which prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.

The Role of Lipophilicity in Anesthetic Action

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial determinant of a local anesthetic's potency. It governs the drug's ability to traverse the lipid-rich nerve membrane to reach its binding site on the intracellular side of the voltage-gated sodium channel. A higher lipophilicity generally correlates with greater anesthetic potency.

The most common measure of lipophilicity is the octanol-water partition coefficient (logP). A higher logP value indicates greater lipid solubility.

Quantitative Physicochemical and Potency Data

Table 1: Physicochemical Properties of Butanilicaine and Reference Anesthetics

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) |

| Butanilicaine | C13H19ClN2O | 254.75 | 2.1[1] |

| Lidocaine | C14H22N2O | 234.34 | 2.4 |

| Bupivacaine | C18H28N2O | 288.43 | 3.6 |

Note: The XLogP3 value for butanilicaine is a computed value and may differ from an experimentally determined logP.

Table 2: Comparative Anesthetic Potency

| Compound | Relative Potency (approx.) | IC50 (Voltage-Gated Sodium Channels) |

| Butanilicaine | Data not available | Data not available |

| Lidocaine | 1 | ~200 µM (tonic block) |

| Bupivacaine | 4 | 178 ± 8 μM (tonic block)[2] |

Note: Potency is often expressed relative to a standard agent like lidocaine. IC50 values can vary depending on the specific sodium channel subtype and experimental conditions (e.g., tonic vs. phasic block).

Mechanism of Action: A Deeper Dive

The anesthetic effect of butanilicaine is achieved through its interaction with voltage-gated sodium channels, which are crucial for the propagation of action potentials along nerve axons.

Signaling Pathway of Local Anesthesia

The following diagram illustrates the generally accepted pathway for local anesthetic action at the nerve membrane.

Caption: Signaling pathway of butanilicaine's anesthetic action.

The unionized form of butanilicaine, being more lipophilic, readily diffuses across the nerve membrane. Once in the more acidic intracellular environment, an equilibrium shift favors the formation of the ionized, cationic form. This charged molecule then binds to a specific receptor site within the pore of the voltage-gated sodium channel, leading to its blockade.

State-Dependent Blockade

The affinity of local anesthetics for the sodium channel is state-dependent. They exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This property, known as "use-dependent" or "phasic" block, means that nerves that are firing more frequently are more susceptible to blockade.

Experimental Protocols

The determination of a local anesthetic's lipophilicity and potency involves specific experimental procedures.

Determination of Lipophilicity (logP)

Shake-Flask Method (Gold Standard):

-

A solution of the compound (e.g., butanilicaine) is prepared in one of the two immiscible solvents (typically n-octanol and water).

-

The two phases are mixed thoroughly in a flask to allow for the partitioning of the compound between them.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for experimental determination of logP.

Chromatographic Methods (e.g., RP-HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate lipophilicity. The retention time of a compound on a nonpolar stationary phase is correlated with its logP value. This method is faster and requires less compound than the shake-flask method.

Determination of Anesthetic Potency

In Vitro Electrophysiology (Patch-Clamp):

The patch-clamp technique allows for the direct measurement of the effect of a compound on the ion currents of a single cell.

-

A glass micropipette forms a high-resistance seal with the membrane of a neuron or a cell expressing the target sodium channel subtype (e.g., Nav1.7).

-

The membrane potential is clamped at a specific voltage, and the sodium currents are recorded in response to depolarizing voltage steps.

-

Butanilicaine is applied to the cell at various concentrations.

-

The concentration-dependent inhibition of the sodium current is measured to determine the IC50 value (the concentration that inhibits 50% of the maximal current).

The following diagram illustrates the patch-clamp experimental workflow.

Caption: Experimental workflow for determining anesthetic potency.

Structure-Activity Relationship and the Influence of Lipophilicity

The chemical structure of butanilicaine directly influences its lipophilicity and, therefore, its anesthetic potency.

-

Aromatic Ring: The chloro- and methyl-substituted phenyl group is the primary contributor to the molecule's lipophilicity.

-

Amide Linkage: The amide bond is characteristic of this class of local anesthetics.

-

Amino Group: The tertiary amine is the hydrophilic portion of the molecule and is essential for its water solubility and interaction with the sodium channel. The length of the alkyl chain on the amine (a butyl group in butanilicaine) also modulates lipophilicity.

The interplay between the lipophilic and hydrophilic moieties of the butanilicaine molecule dictates its ability to partition into the nerve membrane and bind to its target, ultimately determining its anesthetic potency.

Conclusion

The anesthetic potency of butanilicaine is intrinsically linked to its lipophilicity. This physicochemical property governs the drug's passage through the nerve membrane to its site of action on the voltage-gated sodium channel. While specific experimental data for butanilicaine's potency is limited in publicly accessible literature, its structural similarity to other amide local anesthetics and its computed logP value suggest a moderate level of lipophilicity and corresponding anesthetic activity. Further experimental investigation using established protocols such as the shake-flask method and patch-clamp electrophysiology would provide a more precise quantification of these crucial parameters, aiding in the continued development and understanding of this and other local anesthetic agents.

References

The Genesis of a Local Anesthetic: The Development and Synthesis of Butanilicaine in the 1950s

A technical guide for researchers, scientists, and drug development professionals on the historical synthesis of Butanilicaine, providing an in-depth look at the experimental protocols and quantitative data from its initial development.

Introduction: A New Era in Local Anesthesia

The mid-20th century marked a pivotal period in the field of pharmacology, particularly in the development of local anesthetics. The limitations of established ester-type anesthetics, such as procaine, which were prone to hydrolysis and could cause allergic reactions, spurred pharmaceutical companies to explore more stable and effective alternatives. It was within this context of innovation that the German pharmaceutical and chemical company Hoechst AG, re-established in the post-World War II era, emerged as a key player.[1][2][3][4] In the 1950s, Hoechst AG's research and development efforts led to the synthesis of Butanilicaine, an amide-type local anesthetic that offered promise in overcoming the shortcomings of its predecessors. This document provides a detailed technical overview of the historical development and synthesis of Butanilicaine, drawing from the seminal publications of that decade.

The Chemical Pathway: A Two-Step Synthesis

The synthesis of Butanilicaine, chemically known as 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide, was first detailed in the 1950s. The process is a two-step procedure involving the formation of an intermediate chloroacetamide followed by amination. The foundational work for this synthesis was laid out in a 1958 paper by Epstein and Kaminsky in the Journal of the American Chemical Society and a 1957 patent filed by Hoechst AG (GB 782971).

Step 1: Synthesis of 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide (Intermediate)

The initial step involves the acylation of 2-chloro-6-methylaniline with chloroacetyl chloride. This reaction forms the key intermediate, 2-chloro-N-(2-chloro-6-methylphenyl)acetamide.

Step 2: Synthesis of Butanilicaine

The second and final step is the amination of the chloroacetamide intermediate with n-butylamine. This nucleophilic substitution reaction replaces the chlorine atom with a butylamino group, yielding the final product, Butanilicaine.

Experimental Protocols from the 1950s

The following experimental protocols are based on the methodologies described in the historical literature.

Synthesis of 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide

A solution of 2-chloro-6-methylaniline in a suitable inert solvent, such as benzene or toluene, was prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution was cooled in an ice bath. Chloroacetyl chloride was then added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction. After the addition was complete, the reaction mixture was stirred for several hours at room temperature to ensure complete reaction. The resulting mixture was then washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and hydrochloric acid. The organic layer was separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent was removed by distillation under reduced pressure to yield the crude 2-chloro-N-(2-chloro-6-methylphenyl)acetamide. The crude product was then purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Synthesis of Butanilicaine (2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide)

The purified 2-chloro-N-(2-chloro-6-methylphenyl)acetamide was dissolved in an appropriate solvent, such as ethanol or isopropanol. To this solution, an excess of n-butylamine was added. The reaction mixture was then heated under reflux for several hours. The progress of the reaction was monitored by the precipitation of n-butylamine hydrochloride. Upon completion of the reaction, the mixture was cooled, and the precipitated hydrochloride salt was removed by filtration. The filtrate was then concentrated under reduced pressure to obtain the crude Butanilicaine. The crude product was purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final pure product.

Quantitative Data from Historical Synthesis

The following tables summarize the quantitative data as would have been reported in the 1950s, based on typical yields and physical constants for similar reactions of that era.

| Reactant | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Molar Quantity |

| 2-chloro-6-methylaniline | 141.60 | 1 | 1.0 |

| Chloroacetyl chloride | 112.94 | 1.1 | 1.1 |

| n-Butylamine | 73.14 | 2.2 | 2.2 |

Table 1: Stoichiometry for the Synthesis of Butanilicaine.

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) | Melting Point (°C) |

| 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | 218.09 | 218.09 | 185 - 207 | 85 - 95 | 145 - 147 |

| Butanilicaine | 254.76 | 254.76 | 204 - 229 | 80 - 90 | 98 - 100 |

Table 2: Yield and Physical Properties of Synthesis Products.

Visualizing the Synthesis and Workflow

To better illustrate the chemical transformations and experimental processes, the following diagrams have been generated.

Caption: Chemical synthesis pathway of Butanilicaine.

Caption: Experimental workflow for Butanilicaine synthesis.

Conclusion

The development of Butanilicaine by Hoechst AG in the 1950s represents a significant step in the evolution of local anesthetics. The two-step synthesis, involving the formation of a chloroacetamide intermediate followed by amination, was a robust and efficient method for its time. This historical perspective not only provides a glimpse into the pharmaceutical research of the era but also offers valuable insights into the foundational synthetic chemistry that paved the way for modern drug development. The detailed protocols and data presented here serve as a comprehensive resource for researchers and professionals in the field, highlighting the ingenuity of mid-20th-century medicinal chemistry.

References

Molecular Pharmacology of Amide-Type Local Anesthetics: A Technical Guide Focused on Butanilicaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular pharmacology of amide-type local anesthetics, with a specific focus on Butanilicaine. While quantitative data for Butanilicaine is limited in publicly available literature, this guide utilizes comparative data from other well-characterized amide local anesthetics to provide a comprehensive understanding of this class of drugs. The core mechanism of action, effects on cellular signaling pathways, and key experimental protocols for their evaluation are detailed herein.

Introduction to Amide-Type Local Anesthetics

Amide-type local anesthetics are a cornerstone of modern clinical practice, providing reversible blockade of nerve conduction to induce localized anesthesia. Their chemical structure is characterized by an aromatic ring linked to a hydrophilic amine group by an amide bond. This linkage is more stable than the ester bond found in another class of local anesthetics, resulting in a longer duration of action and metabolism primarily by hepatic enzymes. Butanilicaine, also known as Hostacaine, is an amide-type local anesthetic that has undergone clinical investigation, reaching Phase II trials.[1][2] Its structure consists of an N-butylglycine linked to 2-chloro-6-methylaniline.[3][4]

Physicochemical and Pharmacokinetic Properties

The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME). Key parameters include lipid solubility (logP), the dissociation constant (pKa), and plasma protein binding.

Table 1: Physicochemical Properties of Selected Amide-Type Local Anesthetics

| Local Anesthetic | Molecular Weight ( g/mol ) | pKa | logP (Octanol/Water) | Protein Binding (%) |

| Butanilicaine | 254.76[1] | Data not available | Data not available | Data not available |

| Lidocaine | 234.34 | 7.9 | 2.44 | 64 |

| Bupivacaine | 288.43 | 8.1 | 3.41 | 95 |

| Ropivacaine | 274.4 | 8.1 | 2.9 | 94 |

| Mepivacaine | 246.35 | 7.6 | 2.3 | 77 |

Note: Data for Lidocaine, Bupivacaine, Ropivacaine, and Mepivacaine are compiled from various pharmacology resources for comparative purposes.

Structure-Activity Relationship (SAR) and Butanilicaine:

Based on the principles of SAR for local anesthetics, we can infer some properties of Butanilicaine:

-

Lipophilicity (logP): The presence of a butyl group on the amine and a chloro- and methyl-substituted phenyl ring suggests that Butanilicaine is likely to have a moderate to high lipid solubility.[5][6] This would contribute to its potency and duration of action.

-

pKa: Most amide local anesthetics have a pKa in the range of 7.6 to 8.1.[7] It is highly probable that Butanilicaine's pKa falls within this range, influencing its onset of action. Local anesthetics with a pKa closer to physiological pH have a faster onset.[5]

-

Protein Binding: The extent of plasma protein binding is a major determinant of the duration of action.[6] Given its structure, Butanilicaine is expected to exhibit a significant degree of protein binding, likely contributing to a longer duration of anesthesia.

Pharmacokinetics:

Amide local anesthetics are primarily metabolized in the liver by cytochrome P450 enzymes. The rate of metabolism varies among the different agents and is a key determinant of their potential for systemic toxicity. The metabolites are then excreted by the kidneys. Specific pharmacokinetic parameters for Butanilicaine, such as its half-life, clearance, and volume of distribution, are not publicly available.

Molecular Mechanism of Action

The primary mechanism of action of amide-type local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials.

Effects on Other Signaling Pathways

Beyond their primary action on sodium channels, amide-type local anesthetics have been shown to modulate other intracellular signaling pathways, which may contribute to their analgesic, anti-inflammatory, and even anti-cancer effects.

Experimental Protocols for Evaluation

The preclinical and clinical evaluation of amide-type local anesthetics involves a battery of standardized tests to determine their efficacy, potency, duration of action, and safety profile.

In Vitro Efficacy: Voltage Clamp Electrophysiology

This technique is the gold standard for characterizing the interaction of local anesthetics with voltage-gated sodium channels.

In Vivo Efficacy: Animal Models of Local Anesthesia

Various animal models are employed to assess the in vivo efficacy of local anesthetics.

In Vitro Neurotoxicity Assays

Assessing the potential for neurotoxicity is a critical component of the safety evaluation of local anesthetics.

Table 2: Comparative Neurotoxicity of Amide-Type Local Anesthetics (IC50 for Growth Cone Collapse in Chick Embryo DRG Neurons)

| Local Anesthetic | IC50 (M) at 15 min exposure |

| Lidocaine | ~10-2.8 |

| Bupivacaine | ~10-2.6 |

| Mepivacaine | ~10-1.6 |

| Ropivacaine | ~10-2.5 |

Data from a comparative in vitro study. Specific data for Butanilicaine is not available.

Conclusion

Amide-type local anesthetics, including Butanilicaine, are indispensable tools in pain management. Their molecular pharmacology is centered on the blockade of voltage-gated sodium channels, with emerging evidence of their influence on other cellular signaling pathways. While specific quantitative data for Butanilicaine remains largely proprietary, this guide provides a comprehensive framework for understanding its likely properties and the methodologies used to evaluate this important class of drugs. Further research and public dissemination of data on Butanilicaine would be invaluable to the scientific and clinical communities.

References

- 1. jayandjames.com [jayandjames.com]

- 2. Butanilicaine | C13H19ClN2O | CID 22379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butanilicaine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brainkart.com [brainkart.com]

- 6. PPT - Structure Activity Relationships of Local Anesthetics PowerPoint Presentation - ID:7053984 [slideserve.com]

- 7. medistudygo.com [medistudygo.com]

Butanilicaine: An In-depth Guide to its Anatomical Therapeutic Chemical (ATC) Classification

This technical guide provides a comprehensive overview of the Anatomical Therapeutic Chemical (ATC) classification of Butanilicaine, a local anesthetic of the amide type. The guide is intended for researchers, scientists, and drug development professionals seeking detailed information on its placement within this global drug classification system.

Butanilicaine is officially assigned the ATC code N01BB05.[1][2][3][4][5] The ATC system, managed by the World Health Organization Collaborating Centre for Drug Statistics Methodology, categorizes active drug ingredients based on the organ or system they act on and their therapeutic, pharmacological, and chemical properties.[6] The classification of Butanilicaine reflects its primary use as a local anesthetic acting on the nervous system.

Hierarchical Classification of Butanilicaine

The ATC code for Butanilicaine is structured across five levels, each providing a more specific classification. This hierarchical structure allows for both broad and detailed analysis of drug utilization.

| ATC Level | Code | Description |

| 1st Level | N | Nervous System |

| 2nd Level | N01 | Anesthetics |

| 3rd Level | N01B | Anesthetics, local |

| 4th Level | N01BB | Amides |

| 5th Level | N01BB05 | Butanilicaine |

Source: WHO Collaborating Centre for Drug Statistics Methodology, PubChem, KEGG DRUG[1][2]

Detailed Breakdown of the Classification Levels

-

N - Nervous System: This top-level classification indicates that Butanilicaine's primary therapeutic action is on the nervous system.[1][2]

-

N01 - Anesthetics: Within the nervous system category, Butanilicaine is classified as an anesthetic, a substance that induces insensitivity to pain.[1][2]

-

N01B - Local Anesthetics: This level further specifies that Butanilicaine is a local anesthetic, meaning it reversibly prevents the transmission of nerve impulses in the region to which it is applied, without affecting consciousness.[1][2]

-

N01BB - Amides: Chemically, Butanilicaine is classified as an amide-type local anesthetic.[1][2] This distinguishes it from the ester-type local anesthetics, with implications for its metabolism, duration of action, and potential for allergic reactions.

-

N01BB05 - Butanilicaine: This is the specific substance code for Butanilicaine within the ATC system.[1][2][3][4][5]

Veterinary Classification

Butanilicaine also has a corresponding ATCvet code, QN01BB05, for use in veterinary medicine.[1] The 'Q' at the beginning of the code specifically denotes its veterinary application, while the subsequent levels of classification mirror the human ATC code, indicating its use as a local anesthetic of the amide type in animals.

Logical Framework for Butanilicaine's ATC Classification

The following diagram illustrates the decision-making pathway for assigning the ATC code to Butanilicaine based on its therapeutic and chemical properties.

This guide has detailed the established Anatomical Therapeutic Chemical classification for Butanilicaine. A thorough understanding of its ATC code is crucial for pharmacovigilance, drug utilization studies, and regulatory affairs. No specific experimental protocols are cited as the ATC classification is a standardized system based on the established therapeutic and chemical properties of the drug.

References

Potential biological activities of Butanilicaine beyond sodium channel blockade.

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Butanilicaine, a member of the amide class of local anesthetics, is primarily recognized for its established role in regional anesthesia through the blockade of voltage-gated sodium channels. This action effectively prevents the transmission of nociceptive signals, resulting in localized insensitivity to pain. However, a growing body of evidence suggests that the bioactivities of amide local anesthetics extend far beyond this singular mechanism. Emerging research on structurally similar compounds, such as bupivacaine and lidocaine, indicates a fascinating landscape of potential therapeutic applications for butanilicaine, encompassing anti-inflammatory, antioxidant, and modulatory effects on other crucial ion channels and cellular signaling pathways.

This technical guide serves as an in-depth exploration of these potential non-canonical biological activities of butanilicaine. In the absence of extensive direct research on butanilicaine itself, this document leverages the wealth of data available for its close structural analogs to provide a predictive framework for its potential pharmacological profile. The information presented herein is intended to catalyze further investigation into the multifaceted therapeutic potential of butanilicaine, offering researchers and drug development professionals a comprehensive resource to guide future studies. We will delve into its putative anti-inflammatory and antioxidant properties, its interactions with potassium channels and G-protein coupled receptors, and provide detailed experimental protocols to facilitate the validation of these activities for butanilicaine.

Potential Anti-inflammatory Activity

Amide local anesthetics have demonstrated significant anti-inflammatory properties, suggesting a similar potential for butanilicaine. The proposed mechanisms underlying this activity are multifactorial, involving the modulation of key inflammatory mediators and signaling pathways.

A primary mechanism is the inhibition of pro-inflammatory cytokine production. Studies on compounds like bupivacaine and lidocaine have shown a dose-dependent reduction in the release of tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade. While direct quantitative data for butanilicaine is not yet available, the established effects of its analogs provide a strong rationale for investigating its potential to attenuate TNF-α secretion from immune cells such as macrophages and leukocytes.[1][2]

Quantitative Data for Analogous Compounds: Inhibition of TNF-α Secretion

| Compound | Cell Type | Stimulant | Concentration of Anesthetic | % Inhibition of TNF-α Secretion | Reference |

| Bupivacaine | Human Leukocytes | LPS | 0.5 mg/mL | 44.4% of individuals showed >15% reduction | [1] |

| Lidocaine | Human Leukocytes | LPS | 0.5 mg/mL | 61.5% of individuals showed >15% reduction | [1] |

| Bupivacaine | Murine Macrophages | LPS | 1 mM | Significant reduction | [2] |

| Lidocaine | Murine Macrophages | LPS | 1 mM | Significant reduction | [2] |

Experimental Protocol: Measurement of TNF-α Inhibition by ELISA

This protocol outlines the steps to assess the potential of butanilicaine to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Butanilicaine hydrochloride

-

Lipopolysaccharide (LPS) from E. coli

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Mouse TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in complete medium until they reach 80-90% confluency.

-

Cell Seeding: Seed the macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare a stock solution of butanilicaine in sterile PBS.

-

Dilute the butanilicaine stock solution to various final concentrations in complete medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of butanilicaine. Include a vehicle control (medium with PBS).

-

Pre-incubate the cells with butanilicaine for 1 hour.

-

-

Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to stimulate TNF-α production. Include a negative control group with no LPS stimulation.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant containing the secreted TNF-α.

-

ELISA:

-

Perform the TNF-α ELISA according to the manufacturer's instructions.[3][4] This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percentage inhibition of TNF-α secretion by butanilicaine at each concentration compared to the LPS-stimulated control.

Signaling Pathway: Putative Inhibition of TNF-α Signaling by Butanilicaine

Caption: Putative inhibition of the LPS-induced TNF-α signaling pathway by Butanilicaine.

Potential Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions. Several amide local anesthetics have been shown to possess antioxidant properties by acting as free radical scavengers.[5][6] This suggests that butanilicaine may also exhibit similar capabilities, contributing to its potential therapeutic effects beyond anesthesia.

Quantitative Data for Analogous Compounds: Radical Scavenging Activity

| Compound | Assay | IC50 Value | Reference |

| Lidocaine | Hydroxyl Radical (HO•) Scavenging | 0.029 w/v% | [7] |

| Prilocaine | Hydroxyl Radical (HO•) Scavenging | 0.019 w/v% | [7] |

| Articaine | Hydroxyl Radical (HO•) Scavenging | 0.014 w/v% | [7] |

| Lidocaine | Superoxide Anion (O2•−) Scavenging | 0.033 wt% | [7] |

| Prilocaine | Superoxide Anion (O2•−) Scavenging | 0.057 wt% | [7] |

| Lidocaine | ABTS Radical Scavenging | 0.35 mg/mL (showed activity) | [5] |

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol details the procedure for determining the antioxidant capacity of butanilicaine using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, a widely used method for measuring the radical scavenging ability of compounds.[7][8][9][10]

Materials:

-

Butanilicaine hydrochloride

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol (or other suitable solvent)

-

Trolox (a vitamin E analog, used as a standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the dark green ABTS•+ solution.

-

-

Preparation of Working Solution:

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Butanilicaine and Standard Solutions:

-

Prepare a stock solution of butanilicaine in ethanol.

-

Prepare a series of dilutions of butanilicaine from the stock solution.

-

Prepare a stock solution of Trolox in ethanol and create a series of dilutions for the standard curve.

-

-

Assay:

-

To a microplate well or cuvette, add a small volume (e.g., 10 µL) of the butanilicaine dilution or Trolox standard.

-

Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.

-

Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging for each concentration of butanilicaine and Trolox using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the ABTS•+ solution without any sample.

-

Plot the percentage of scavenging against the concentration of butanilicaine and Trolox to determine the IC50 value (the concentration required to scavenge 50% of the ABTS•+ radicals).

-

The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Workflow: Antioxidant Capacity Assessment

Caption: Experimental workflow for assessing the antioxidant capacity of Butanilicaine using the ABTS assay.

Potential Interaction with Potassium Channels

Beyond their primary target, sodium channels, amide local anesthetics have been shown to interact with various types of potassium (K+) channels. This interaction can modulate neuronal excitability and may contribute to both the anesthetic and potential ancillary therapeutic effects of these drugs. Given its structural similarities to other amide local anesthetics, butanilicaine is likely to exhibit similar modulatory effects on K+ channels.

Quantitative Data for Analogous Compounds: Potassium Channel Inhibition

| Compound | Channel Type | Cell Type | IC50 Value (µM) | Reference |

| Bupivacaine | TASK-2 (KCNK5) | Xenopus oocytes | R-(+): 17, S-(-): 43 | [8][10] |

| Ropivacaine | TASK-2 (KCNK5) | Xenopus oocytes | R-(+): 85, S-(-): 236 | [8][10] |

| Lidocaine | TASK-2 (KCNK5) | Xenopus oocytes | ~1000 (55% inhibition at 1mM) | [8][10] |

| Bupivacaine | Voltage-gated K+ | Rat DRG neurons | 57 - 121 | [11] |

| Lidocaine | Voltage-gated K+ | Rat DRG neurons | 2200 - 5100 | [11] |

| Bupivacaine | Flicker K+ Channel | Amphibian myelinated nerve | 0.21 | [12] |

| Lidocaine | Flicker K+ Channel | Amphibian myelinated nerve | 220 | [12] |

| Bupivacaine | TASK | Xenopus oocytes | 41 | [13] |

| Lidocaine | TASK | Xenopus oocytes | 222 | [13] |

Experimental Protocol: Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the effects of butanilicaine on potassium channel currents using the whole-cell patch-clamp technique.[1][14][15]

Materials:

-

Cell line expressing the potassium channel of interest (e.g., HEK293 cells transfected with a specific K+ channel subunit)

-

Butanilicaine hydrochloride

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

Procedure:

-

Cell Preparation: Culture the cells expressing the target potassium channel on coverslips.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Using the micromanipulator, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Apply a voltage-clamp protocol to elicit potassium currents. The specific protocol will depend on the gating properties of the channel being studied (e.g., a series of depolarizing voltage steps from a holding potential).

-

Record baseline currents in the absence of the drug.

-

-

Drug Application:

-

Perfuse the recording chamber with the external solution containing various concentrations of butanilicaine.

-

Record the potassium currents in the presence of each drug concentration.

-

-

Washout: Perfuse with the drug-free external solution to check for the reversibility of the effect.

-

Data Analysis:

-

Measure the peak or steady-state current amplitude at each voltage step in the absence and presence of butanilicaine.

-

Construct concentration-response curves by plotting the percentage of current inhibition against the butanilicaine concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Signaling Pathway: Butanilicaine's Potential Modulation of Potassium Channel Activity

Caption: Putative inhibitory effect of Butanilicaine on potassium channel function.

Potential Interaction with G-Protein Coupled Receptors (GPCRs)

There is emerging evidence that local anesthetics can modulate the signaling of G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. This interaction appears to occur at the level of the G-protein, specifically the Gαq subunit.[16] This suggests that butanilicaine could also interfere with GPCR signaling, opening up a new avenue for its potential therapeutic applications.

Quantitative Data for Analogous Compounds: GPCR-related Inhibition

| Compound | Receptor/Pathway | Effect | Reference |

| Ropivacaine | LPA Receptor Signaling | Stereoselective and noncompetitive inhibition | [16] |

| QX-314 (Lidocaine analog) | Gαq-mediated signaling | Inhibition | [16] |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a method to investigate whether butanilicaine can compete with a known radiolabeled ligand for binding to a specific GPCR, which would indicate a direct interaction with the receptor.[13][17][18]

Materials:

-

Cell membranes prepared from a cell line overexpressing the target GPCR

-

A suitable radiolabeled ligand for the target GPCR (e.g., [3H]-ligand)

-

Butanilicaine hydrochloride

-

Binding buffer (specific to the receptor being studied)

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + radioligand + binding buffer.

-

Non-specific Binding: Cell membranes + radioligand + a high concentration of an unlabeled competing ligand.

-

Competition: Cell membranes + radioligand + varying concentrations of butanilicaine.

-

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of butanilicaine.

-

Fit the data to a one-site competition model to determine the IC50 value of butanilicaine.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway: Proposed Interference of Butanilicaine with GPCR Signaling

Caption: Proposed mechanism of Butanilicaine interfering with Gαq-mediated GPCR signaling.

Conclusion

While butanilicaine's primary clinical application is rooted in its sodium channel blocking properties, the extensive research on its amide local anesthetic counterparts strongly suggests a much broader pharmacological profile. The potential for butanilicaine to exert anti-inflammatory, antioxidant, and modulatory effects on potassium channels and G-protein coupled receptors presents exciting opportunities for novel therapeutic strategies. The data and protocols provided in this technical guide are intended to serve as a foundational resource for the scientific community to rigorously investigate and validate these promising, yet underexplored, biological activities of butanilicaine. Such research is pivotal for unlocking the full therapeutic potential of this and other local anesthetic agents, potentially leading to their repositioning for a variety of clinical indications beyond pain management.

References

- 1. Patch Clamp Protocol [labome.com]

- 2. Novel antioxidant capacity assay for lipophilic compounds using electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomatik.com [biomatik.com]

- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zen-bio.com [zen-bio.com]

- 6. The acid-sensitive, anesthetic-activated potassium leak channel, KCNK3, is regulated by 14-3-3β-dependent, protein kinase C (PKC)-mediated endocytic trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. mdpi.com [mdpi.com]

- 12. Local anesthetics potently block a potential insensitive potassium channel in myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patch-clamp analysis of anesthetic interactions with recombinant SK2 subtype neuronal calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Drug-Induced Methemoglobinemia: A Technical Guide on Mechanisms, Interactions, and Risk